molecular formula C21H13NO3 B2526326 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 312756-06-2

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B2526326
CAS No.: 312756-06-2
M. Wt: 327.339
InChI Key: FWXZUUTVRFUGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Properties

IUPAC Name

10-(2-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c1-12-6-2-5-9-16(12)24-17-11-10-15-18-19(17)20(23)13-7-3-4-8-14(13)21(18)25-22-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZUUTVRFUGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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